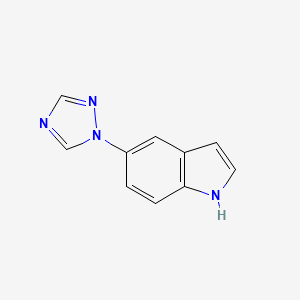

5-(1H-1,2,4-triazol-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N4 |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

5-(1,2,4-triazol-1-yl)-1H-indole |

InChI |

InChI=1S/C10H8N4/c1-2-10-8(3-4-12-10)5-9(1)14-7-11-6-13-14/h1-7,12H |

InChI Key |

AHLPBGCUTQVNFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1N3C=NC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 5 1h 1,2,4 Triazol 1 Yl 1h Indole and Its Analogues

Elucidation of Synthetic Pathways to the 5-(1H-1,2,4-triazol-1-yl)-1H-indole Core Structure

The construction of the this compound core can be achieved through various synthetic routes, broadly categorized into multi-step conventional sequences and more modern one-pot and green chemistry approaches.

Multi-Step Conventional Synthetic Sequences

Traditional methods for synthesizing the this compound skeleton often involve a stepwise assembly of the indole (B1671886) and triazole rings. A common strategy begins with a pre-functionalized indole, which is then elaborated to incorporate the triazole moiety.

For instance, a widely employed sequence starts with the nitration of indole to produce 5-nitroindole. This intermediate then undergoes reduction to 5-aminoindole (B14826), which can be diazotized and subsequently reacted with a suitable triazole precursor. Alternatively, the amino group of 5-aminoindole can be converted into a hydrazino group, which can then be cyclized with a one-carbon synthon to form the 1,2,4-triazole (B32235) ring.

Another multi-step approach involves the initial synthesis of a substituted phenylhydrazine, which is then subjected to a Fischer indole synthesis to construct the indole ring. The substituent on the phenyl ring is chosen such that it can be later transformed into the desired 1,2,4-triazole ring. This method offers flexibility in introducing a variety of substituents on both the indole and triazole rings. These multi-step syntheses, while often reliable and high-yielding, can be time-consuming and generate significant waste. trine.eduyoutube.comyoutube.comyoutube.comyoutube.com

A representative multi-step synthesis is outlined below:

| Step | Reactant | Reagent(s) | Product |

| 1 | Indole | Nitrating agent (e.g., HNO₃/H₂SO₄) | 5-Nitroindole |

| 2 | 5-Nitroindole | Reducing agent (e.g., SnCl₂/HCl) | 5-Aminoindole |

| 3 | 5-Aminoindole | NaNO₂, HCl, then NaN₃ | 5-Azidoindole |

| 4 | 5-Azidoindole | Alkyne, Cu(I) catalyst | 5-(1H-1,2,3-triazol-1-yl)-1H-indole |

This table illustrates a common pathway to a related triazole isomer, highlighting the typical steps in a multi-step sequence.

One-Pot Reaction Strategies and Green Chemistry Approaches

In an effort to improve efficiency and reduce environmental impact, researchers have developed one-pot and green chemistry approaches for the synthesis of this compound. researchgate.net One-pot syntheses combine multiple reaction steps into a single procedure without the isolation of intermediates, thereby saving time, solvents, and reagents. nih.govrsc.org

A notable one-pot strategy involves the reaction of a suitably substituted indole precursor with a triazole-forming reagent in a single reaction vessel. For example, the reaction of 5-hydrazinoindole with an appropriate orthoester can directly yield the desired this compound.

Green chemistry approaches focus on the use of environmentally benign solvents (such as water or ionic liquids), catalysts, and reaction conditions. nih.govrsc.org Microwave-assisted synthesis has emerged as a powerful tool in this area, often leading to significantly reduced reaction times and improved yields. nih.gov For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, can be performed under green conditions to form 1,2,3-triazole-substituted indoles, and similar principles are being applied to the synthesis of 1,2,4-triazole analogues. nih.gov

| Approach | Key Features | Example Reaction |

| One-Pot Synthesis | Multiple steps in a single vessel, reduced workup. | 5-Hydrazinoindole reacting with an orthoester to directly form the triazole ring. researchgate.net |

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields. | Cyclization reactions to form the triazole ring accelerated by microwave irradiation. nih.gov |

| Green Solvents | Use of water, ionic liquids, or solvent-free conditions. | CuAAC reactions in aqueous media. rsc.org |

Functionalization and Derivatization Strategies for the Indole and 1,2,4-Triazole Rings

Once the core this compound structure is obtained, further functionalization of both the indole and triazole rings is often necessary to optimize biological activity.

Substitution Patterns and Regioselectivity on the Indole Moiety

The indole ring offers several positions for substitution, with the N1, C2, and C3 positions being the most common targets for modification. The regioselectivity of these reactions is a critical consideration.

N1-Substitution: The indole nitrogen can be readily alkylated or acylated using a variety of electrophiles in the presence of a base. This modification can influence the compound's lipophilicity and hydrogen-bonding capabilities.

C2-Substitution: Direct functionalization at the C2 position of the indole ring can be challenging. However, methods such as lithiation followed by quenching with an electrophile can be employed. Some synthetic strategies build the indole ring in a way that pre-installs a substituent at the C2 position.

C3-Substitution: The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution reactions, such as the Vilsmeier-Haack reaction to introduce a formyl group, or the Mannich reaction to introduce an aminomethyl group.

The regioselectivity of these substitutions can be controlled by the choice of reagents and reaction conditions. For example, the use of protecting groups on the indole nitrogen can direct electrophilic attack to the C3 position.

Modifications and Linker Incorporations on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring also provides opportunities for derivatization. The nitrogen atoms of the triazole ring can be alkylated, and the carbon atoms can be functionalized, often starting from a triazole-thione precursor. nih.govacs.orgsemanticscholar.org

| Position | Type of Modification | Example Reagents |

| Triazole N-atoms | Alkylation | Alkyl halides, base |

| Triazole C-atoms | Functionalization from thione | Alkylation of the sulfur atom, followed by displacement or further reactions. nih.govacs.orgsemanticscholar.orgnih.govnih.gov |

Synthesis of Hybrid Conjugates and Bi-Heterocyclic Systems Incorporating the this compound Framework

A growing area of research involves the synthesis of hybrid molecules that combine the this compound scaffold with other heterocyclic systems. mdpi.com The rationale behind this approach is to create multifunctional molecules with enhanced biological activity or novel mechanisms of action. nih.govnih.govresearchgate.net

For example, the this compound core has been linked to other heterocycles such as purines, pyrazoles, and other indole moieties. nih.govmdpi.com The synthesis of these hybrid conjugates often involves coupling reactions, such as the Suzuki or Sonogashira cross-coupling reactions, or the formation of amide or ether linkages between the two heterocyclic units.

The design and synthesis of these bi-heterocyclic systems require careful consideration of the linking strategy to ensure that the desired spatial orientation of the two pharmacophores is achieved.

Advanced Synthetic Techniques Utilized in the Preparation of Indole-Triazole Compounds.

To improve upon traditional synthetic methods, advanced techniques such as the application of ultrasonic energy and stereoselective synthesis have been investigated for the preparation of indole-triazole derivatives. These methods offer advantages in terms of reaction rates, yields, and the ability to generate specific stereoisomers.

Application of Ultrasonic Energy in Synthesis.

Ultrasonic irradiation has emerged as a green and efficient method for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to an acceleration of reaction rates. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including triazole and indole derivatives. researchgate.netresearchgate.netnih.gov

While a direct ultrasound-assisted synthesis of this compound is not extensively documented, the principles of sonochemistry can be applied to established synthetic routes. For instance, the synthesis of 1,2,4-triazole derivatives has been achieved with ultrasound assistance, often resulting in shorter reaction times and higher yields compared to conventional heating methods. nih.gov One plausible route for the synthesis of the target compound involves the reaction of a 5-aminoindole derivative with a reagent that can form the triazole ring. Ultrasound irradiation could potentially enhance the efficiency of this C-N bond formation.

A study on the ultrasound-assisted synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives demonstrated a significant reduction in reaction time from 10-36 hours (conventional method) to 39-80 minutes with yields ranging from 65-80%. nih.gov Another example is the ultrasound-promoted synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-2,6′(1′H)-diones, where ultrasonication in water at 60 °C proved to be the optimal condition. researchgate.net These findings underscore the potential of ultrasonic energy to facilitate the synthesis of complex heterocyclic systems like indole-triazoles.

A potential synthetic pathway for this compound could involve the initial formation of an intermediate, which is then cyclized to form the triazole ring. For example, a synthetic scheme for 5-indole-1,2,4-triazoles has been reported involving the reaction of an indole derivative with alkyl isothiocyanates, followed by cyclization. researchgate.net The application of ultrasound to these steps could potentially improve reaction efficiency.

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Triazole Derivatives

| Derivative | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole coupled acetamides | Conventional | 10-36 hours | Moderate | nih.gov |

| 1,2,4-Triazole coupled acetamides | Ultrasound | 39-80 minutes | 65-80% | nih.gov |

Stereoselective Synthesis of Chiral Indole-Triazole Derivatives.

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers or diastereomers can exhibit distinct biological activities. The stereoselective synthesis of indole-triazole derivatives can be approached through various strategies, including the use of chiral catalysts or the creation of atropisomers.

Another area of growing interest is the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The C-N bond between an indole and a triazole ring could potentially form a chiral axis, leading to atropisomeric indole-triazole derivatives. The synthesis of axially chiral N-arylindoles has been achieved through catalytic enantioselective methods. researchgate.net The development of catalytic enantioselective methods for the synthesis of N-N bisindole atropisomers has also been reported, highlighting the potential for creating novel chiral architectures. nih.gov

The synthesis of axially chiral indole derivatives often involves overcoming the challenge of a lower rotational barrier compared to biaryl atropisomers. acs.org Strategies to achieve this include the design of specific platform molecules and the use of chiral catalysts to control the atroposelective construction of the C-N axis. acs.org For example, palladium-catalyzed asymmetric hydroarylation of 1-alkynylindoles has been used to synthesize vinylindole atropisomers with excellent enantioselectivity. nih.gov These advanced catalytic approaches could pave the way for the stereoselective synthesis of chiral analogues of this compound.

Table 2: Strategies for Stereoselective Synthesis of Chiral Indole Derivatives

| Strategy | Catalyst/Method | Type of Chirality | Reference |

|---|---|---|---|

| Organocatalytic Friedel-Crafts | Chiral Amines | Central | princeton.edu |

| Organocatalytic Friedel-Crafts | Chiral Phosphoric Acids | Central | researchgate.net |

| Catalytic Asymmetric Synthesis | Organocatalysts | Central/Axial | acs.orgnih.gov |

| Atroposelective Synthesis | Palladium Catalysis | Axial (C-N) | nih.gov |

Advanced Analytical Characterization Techniques for 5 1h 1,2,4 Triazol 1 Yl 1h Indole and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 5-(1H-1,2,4-triazol-1-yl)-1H-indole and its analogs. These methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR variants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule.

¹H NMR: Proton NMR spectra of indole-triazole hybrids provide key information about the number of different types of protons and their neighboring environments. For instance, in a series of 2-(4-((1H-indol-3-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives, the indole (B1671886) NH proton typically appears as a broad singlet around δ 10.83 ppm. rsc.org The triazole proton gives a sharp singlet, and the aromatic protons of the indole and other substituted rings appear in the range of δ 6.9-7.8 ppm. rsc.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. In derivatives like 5-((1H-indol-3-yl)methyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, the carbons of the triazole ring appear at distinct chemical shifts, for example at δ 155.06 and δ 149.56 ppm, confirming the heterocyclic core. semanticscholar.org The carbonyl carbon in related acetamide (B32628) derivatives can be observed around δ 165.77 ppm. semanticscholar.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-(1H-Indol-2-yl)-4-phenyl-1,2,4-triazole-3(4H)-thione | 11.87 (br. s, 1H, NH), 14.19 (br. s, 1H, NH), 7.63–7.65 (m, 3H), 7.46–7.49 (m, 2H), 7.39 (d, 1H), 7.33 (d, 1H), 7.14 (dd, 1H), 6.94 (dd, 1H), 5.51 (s, 1H) | 168.64, 145.06, 136.51, 134.60, 130.11, 129.74, 128.89, 126.77, 123.60, 122.75, 120.86, 119.85, 111.78, 102.93 | nih.gov |

| 4-(4-Chlorophenyl)-5-(1H-indol-2-yl)-2H-1,2,4-triazole-3(4H)-thione | 11.88 (br. s, 1H, NH), 14.23 (br. s, 1H, NH), 7.71 (d, 2H), 7.55 (d, 2H), 7.38–7.43 (m, 2H), 7.16 (dd, 1H), 6.95 (dd, 1H), 5.67 (s, 1H) | 168.70, 144.97, 136.60, 134.79, 133.53, 130.95, 129.90, 126.87, 123.71, 122.62, 121.08, 119.93, 111.83, 103.19 | nih.gov |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR: In the FT-IR spectra of indole-triazole compounds, characteristic absorption bands are observed. The N-H stretching vibration of the indole ring typically appears in the region of 3200–3400 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are found around 3000–3100 cm⁻¹. nih.gov The C=N stretching of the triazole ring and C=C stretching of the indole ring are observed in the 1500–1600 cm⁻¹ region. nih.gov For derivatives containing a thione group (C=S), a characteristic band appears around 2300-2500 cm⁻¹. nih.gov

FT-Raman: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The aromatic ring stretching vibrations are often strong in Raman spectra.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Indole N-H | Stretching | 3201–3390 | nih.gov |

| Aromatic C-H | Stretching | 3001–3097 | nih.gov |

| C=N (Triazole) | Stretching | 1484–1513 | nih.gov |

| C=C (Aromatic) | Stretching | 1549–1600 | nih.gov |

| C=S (Thione) | Stretching | 2318–2499 | nih.gov |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. The mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Fragmentation patterns can also provide structural information.

HRMS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule. This is crucial for confirming the identity of newly synthesized compounds. For example, the calculated mass for C₁₆H₁₂N₄S is 292.0783, and a found value of 292.0789 by HRMS confirms the composition. nih.gov

Solid-State Structural Analysis

While spectroscopic methods provide information about the molecule in solution, solid-state analysis reveals the arrangement of molecules in the crystalline state.

X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. It provides precise bond lengths, bond angles, and torsion angles. For derivatives of this compound, X-ray analysis can confirm the planarity of the indole and triazole rings and reveal the orientation of substituents. nih.gov For instance, in a related triazole derivative, the dihedral angles between the triazole ring and attached phenyl and naphthalene (B1677914) rings were determined to be 77.14 (18)° and 89.46 (15)°, respectively. nih.gov

Elemental Compositional Analysis

Elemental analysis is a cornerstone technique for the characterization of a newly synthesized compound, providing a quantitative measure of its elemental makeup. This destructive method determines the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N), which is then compared against the theoretically calculated values derived from the compound's molecular formula. The close agreement between the experimental and calculated values serves as a primary confirmation of the compound's empirical and molecular formula, and by extension, its purity.

For various derivatives of 1,2,4-triazole (B32235), elemental analysis is a standard characterization technique reported in scientific literature. For instance, in the synthesis of novel pyrazolyl-1,2,4-triazole amine derivatives, elemental analyses were performed on a PerkinElmer 240C elemental analyzer, and the found percentages of C, H, and N were reported to be in close agreement with the calculated values, typically within a ±0.4% margin, which is the generally accepted range for confirmation of a compound's structure. urfu.ru Similarly, the characterization of new 4-substituted-1-(1H-pyrrol-3-yl)-1H-1,2,3-triazole hybrids and other triazole derivatives routinely includes a comparison of found and calculated elemental analysis data to validate their synthesis.

Below is a table detailing the calculated elemental composition for the parent compound, this compound.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 10 | 120.10 | 65.21% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.38% |

| Nitrogen | N | 14.01 | 4 | 56.04 | 30.41% |

| Total | 184.204 | 100.00% |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools in synthetic chemistry for both the purification of products from reaction mixtures and the assessment of their purity. The separation principle relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and versatile analytical technique used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. It is also instrumental in developing solvent systems for column chromatography. In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, which acts as the stationary phase. The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it moves the sample components up the plate at different rates depending on their polarity and their affinity for the stationary and mobile phases.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and on a particular stationary phase. For indole-triazole derivatives, TLC is routinely used to monitor reaction completion. mdpi.com While specific Rf values for this compound are not detailed in the available literature, typical mobile phases for related compounds involve mixtures of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is adjusted to achieve optimal separation, ideally with the Rf value of the desired product falling between 0.3 and 0.7 for clear separation from impurities. Visualization of the spots on the TLC plate is often achieved under UV light (254 nm), as indole and triazole rings are typically UV-active.

Table of Typical TLC Conditions for Indole-Triazole Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Visualization | Application |

| Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (varying ratios, e.g., 7:3, 1:1) | UV light (254 nm) | Monitoring reaction progress and assessing purity of indole-triazole hybrids. mdpi.comnih.gov |

| Silica Gel | Pentane/Ethyl Acetate (e.g., 3:1) | UV light | Separation of regioisomeric triazole-indole products. unifr.ch |

| Silica Gel | Dichloromethane/Methanol (e.g., 9:1) | UV light | Purity check for polar indole derivatives. |

Column Chromatography

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. It operates on the same principles as TLC but on a larger scale. A glass column is packed with a solid adsorbent (stationary phase), most commonly silica gel. The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. unifr.ch

The components of the mixture travel through the column at different rates based on their adsorption to the stationary phase and solubility in the eluent. By collecting the eluent in fractions, the separated compounds can be isolated. The solvent system developed during TLC analysis is often adapted for column chromatography; typically, a slightly less polar eluent system than the one used for TLC is employed to ensure good separation on the column.

For the purification of indole-triazole derivatives, column chromatography on silica gel is a standard procedure. For example, in the synthesis of 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole derivatives, the crude products were purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent. Similarly, the purification of other indole-based triazoles often involves silica gel column chromatography with eluent systems like pentane/ethyl acetate or dichloromethane/ethyl acetate. unifr.chscienceopen.com

Table of Typical Column Chromatography Conditions for Indole-Triazole Derivatives

| Stationary Phase | Eluent System | Application |

| Silica Gel (60-120 mesh or 200-300 mesh) | Ethyl Acetate/Hexane (e.g., 30:70) | Purification of 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole derivatives. |

| Silica Gel | Pentane/Ethyl Acetate (e.g., 98:2 to 1:1) | Isolation of indole-triazole products from reaction mixtures. scienceopen.com |

| Silica Gel | Dichloromethane/Methanol | Purification of more polar indole-triazole derivatives. |

Computational Chemistry and Theoretical Investigations of 5 1h 1,2,4 Triazol 1 Yl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic behavior within a molecule. These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various indole (B1671886) and triazole derivatives. nih.govnih.gov For 5-(1H-1,2,4-triazol-1-yl)-1H-indole , DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. epstem.netresearchgate.net This optimization yields the lowest energy structure, providing crucial information about bond lengths, bond angles, and dihedral angles.

Studies on related indole-triazole hybrids have demonstrated that DFT can effectively simulate their geometrical parameters. nih.gov For instance, investigations into other 1,2,4-triazole (B32235) derivatives have shown that optimized structures are stable, as indicated by the absence of imaginary frequencies in the vibrational analysis. nih.gov The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations, offering a foundational understanding of the molecule's chemical behavior. sigmaaldrich.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For This compound , FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. In studies of similar indole-triazole compounds, the HOMO is often located on the electron-rich indole ring system, while the LUMO may be distributed across the triazole moiety and other substituents. researchgate.net This distribution is crucial for understanding the molecule's potential as a nucleophile or electrophile. The HOMO-LUMO energy gap for various triazole derivatives has been a subject of computational studies to gauge their reactivity and potential applications. rsc.orgnih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Related Triazole Derivatives This table presents data from computational studies on compounds structurally related to this compound to illustrate typical values obtained through FMO analysis. The specific values for the title compound would require direct computational investigation.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Indazole Derivative 8a | - | - | 5.02 | rsc.org |

| Indazole Derivative 8c | - | - | 5.02 | rsc.org |

| Indazole Derivative 8s | - | - | 5.02 | rsc.org |

| 1,2,3-Triazole-containing hybrid | - | - | Varies | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For This compound , an MEP map would likely show negative potential around the nitrogen atoms of the triazole ring, highlighting their potential as hydrogen bond acceptors and sites for electrophilic interaction. nih.govresearchgate.net The indole nitrogen and certain regions of the aromatic rings would also exhibit distinct electrostatic potentials. In studies of similar indole-triazole hybrids, MEP analysis has been used to identify the most reactive sites for chemical modification and to understand intermolecular interactions. nih.gov

In the context of This compound , NBO analysis would reveal the nature of the covalent bonds between the indole and triazole rings and the extent of electron delocalization across the entire molecular framework. This would help in understanding the electronic communication between the two heterocyclic systems.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. researchgate.netnih.gov

For This compound , molecular docking studies would be instrumental in identifying potential biological targets and elucidating the molecular basis of its pharmacological activity. Numerous studies have demonstrated the utility of docking for indole-triazole derivatives against various enzymes, such as DNA gyrase, Aurora kinase, and tubulin, which are implicated in cancer and infectious diseases. nih.govresearchgate.netrsc.org These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on indole-triazole conjugates have shown that they can fit adeptly into the binding pockets of enzymes like DNA Gyrase, interacting with key amino acid residues. nih.gov Similarly, other indole-based 1,2,4-triazole derivatives have been shown through docking to occupy the colchicine-binding site in tubulin. rsc.org

Table 2: Illustrative Molecular Docking Targets for Indole-Triazole Scaffolds This table lists potential biological targets for which molecular docking studies of indole-triazole derivatives have been reported, suggesting possible avenues of investigation for this compound.

| Target Protein | Disease Area | Reference |

| DNA Gyrase | Antibacterial | nih.gov |

| Aurora Kinase-1 | Anticancer | researchgate.net |

| DNA Topoisomerase-2 alpha | Anticancer | researchgate.net |

| Tubulin | Anticancer | rsc.org |

| Cyclin-Dependent Kinase 4/6 (CDK4/6) | Anticancer | nih.gov |

| Thymidine Phosphorylase (TP) | Anticancer | nih.gov |

In a hypothetical docking study of This compound , the molecule would be positioned within the active site of a target protein, and its binding energy would be calculated. The analysis would also detail the specific amino acid residues involved in the interaction, providing a rationale for the molecule's potential inhibitory activity and a roadmap for designing more potent analogs.

Elucidation of Ligand-Protein Interaction Profiles

Molecular docking simulations are a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. These simulations provide detailed insights into the specific atomic interactions that stabilize the ligand-protein complex. For indole-triazole scaffolds, several key types of interactions are commonly observed.

Research on similar azole derivatives targeting enzymes like cytochrome P450 (CYP) isoforms has shown that the indole and triazole moieties play crucial roles in binding. researchgate.net The nitrogen atoms of the 1,2,4-triazole ring are often predicted to coordinate with the heme iron atom in the active site of enzymes like CYP51 (lanosterol 14α-demethylase), a key enzyme in fungi. researchgate.net

The indole ring itself contributes significantly to binding through various interactions:

Hydrogen Bonding: The N-H group of the indole can act as a hydrogen bond donor. For instance, in simulations with CYP51, this group can form hydrogen bonds with the side chains of residues such as Histidine (His377) or with water molecules that mediate contact with other residues like Tyrosine (Tyr132). researchgate.net

π-π Stacking: The aromatic system of the indole ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe380), Tyrosine (Tyr), and Tryptophan (Trp) in the binding pocket. researchgate.net

Hydrophobic Interactions: The bicyclic structure of indole provides a surface for hydrophobic interactions with nonpolar residues in the active site, further stabilizing the complex.

These interactions are fundamental to the molecule's ability to recognize and bind to its biological target, forming the basis of its potential pharmacological activity.

Prediction of Binding Modes and Affinities with Biological Targets

Computational studies are extensively used to predict not only how a ligand binds but also how strongly it binds. The binding affinity is often expressed as a docking score or a calculated binding free energy (ΔG), where a more negative value indicates a more stable complex. The indole-triazole hybrid structure is a recognized pharmacophore found in compounds targeting a range of biological entities, including tubulin, various kinases, and microbial enzymes. nih.govnih.govrsc.org

Molecular docking studies on related indole-1,2,4-triazole derivatives have identified them as potential inhibitors of tubulin polymerization. rsc.org In these studies, the indole ring often occupies a hydrophobic pocket, while the triazole linker and other substituents form hydrogen bonds with key residues in the colchicine (B1669291) binding site of tubulin. rsc.org Similarly, derivatives have been designed and modeled as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Docking simulations for these compounds show critical hydrogen bonds between the ligand and hinge region residues like Cys919 and Glu917 of VEGFR-2. nih.gov

The predicted binding affinities from these simulations help researchers rank potential drug candidates.

Table 1: Representative Predicted Binding Affinities for Indole-Triazole Scaffolds against Various Biological Targets This table is illustrative and compiles data from studies on various indole-triazole derivatives, not specifically this compound.

| Compound Class | Biological Target | Computational Method | Predicted Binding Affinity/Score |

|---|---|---|---|

| Indole-1,2,4-triazole Derivative | Tubulin (Colchicine Site) | Molecular Docking | -8.5 kcal/mol |

| Indolinone-Triazole Hybrid | VEGFR-2 | Molecular Docking | -9.2 kcal/mol (Docking Score) |

| Azole Derivative | CYP51 (PDB: 5TZ1) | Glide (QPLD protocol) | -7.8 kcal/mol (GlideScore) |

These values are used comparatively to select the most promising compounds for further experimental validation.

Computational Approaches to Kinetic and Mechanistic Studies

Beyond static binding predictions, computational methods can also shed light on the dynamics of enzyme inhibition. Understanding the mechanism by which a compound inhibits an enzyme—whether it is competitive, non-competitive, uncompetitive, or mixed—is vital for drug development.

Enzyme Inhibition Kinetics Modeling (e.g., Lineweaver–Burk and Dixon Plots)

Enzyme kinetics studies measure the rate of an enzymatic reaction and how it changes in the presence of an inhibitor. The data from these experiments are often visualized using graphical representations of the Michaelis-Menten equation, such as Lineweaver-Burk or Dixon plots. wikipedia.orgkhanacademy.org These plots provide a clear visual method for determining the type of inhibition.

Lineweaver–Burk Plot: This is a double reciprocal plot of 1/velocity (1/V) versus 1/substrate concentration (1/[S]). wikipedia.org2minutemedicine.com

Competitive Inhibition: Lines for different inhibitor concentrations intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, but the apparent Michaelis constant (Km) increases. khanacademy.org

Non-competitive Inhibition: Lines intersect on the x-axis, showing a decrease in Vmax but no change in Km. khanacademy.org

Uncompetitive Inhibition: The lines are parallel, indicating a decrease in both Vmax and Km. khanacademy.org

Dixon Plot: This is a graph of 1/V versus inhibitor concentration ([I]) at different fixed substrate concentrations. It is particularly useful for determining the inhibition constant (Ki). researchgate.net

While specific kinetic data for this compound is not available, studies on related triazole inhibitors demonstrate the application of these models. For example, kinetic analysis of 1,2,3-triazole derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) used Lineweaver-Burk plots to confirm a competitive mode of inhibition. nih.gov

Table 2: Illustrative Data for a Lineweaver–Burk Plot (Competitive Inhibition) This table presents hypothetical data to illustrate the pattern of competitive inhibition.

| 1/[S] (μM⁻¹) | 1/V (No Inhibitor) | 1/V (with Inhibitor) |

|---|---|---|

| 0.1 | 2.5 | 3.5 |

| 0.2 | 3.0 | 4.5 |

| 0.4 | 4.0 | 6.5 |

| 0.8 | 6.0 | 10.5 |

In a plot of this data, the lines would converge at the y-intercept, a hallmark of competitive inhibition.

Table 3: Illustrative Data for a Dixon Plot This table presents hypothetical data to illustrate a Dixon plot.

| [Inhibitor] (nM) | 1/V (at [S] = 2 μM) | 1/V (at [S] = 5 μM) |

|---|---|---|

| 0 | 0.50 | 0.35 |

| 10 | 0.75 | 0.60 |

| 20 | 1.00 | 0.85 |

| 40 | 1.50 | 1.35 |

The point where the lines intersect on the plot gives the value of -Ki. These graphical tools, derived from experimental data, are essential for characterizing the inhibitory mechanism of a compound, a critical step that is often complemented and guided by the initial computational predictions.

Structure Activity Relationship Sar Studies of 5 1h 1,2,4 Triazol 1 Yl 1h Indole Derivatives

General Principles of SAR for Indole-1,2,4-Triazole Hybrid Structures

The biological activity of indole-1,2,4-triazole hybrids is governed by a set of general principles that underscore the importance of the spatial arrangement and electronic properties of the constituent moieties. A common pharmacophore model for these hybrids consists of three key components: a "head," a "linker," and a "tail." nih.gov

The indole (B1671886) ring typically serves as the "head" of the molecule and is crucial for establishing interactions within the hydrophobic pockets of target receptors. nih.gov Its aromatic and heterocyclic nature allows for a variety of intermolecular forces, including hydrophobic and van der Waals interactions.

The "tail" region, which is a substituent attached to the triazole or indole ring, extends into the solvent-exposed area of the receptor and can significantly modulate the compound's activity and selectivity. nih.gov The diversity of possible substituents in this region provides a rich avenue for optimizing the pharmacokinetic and pharmacodynamic properties of these hybrid molecules. nih.gov

Impact of Structural Modifications on Biological Activity Profiles

The biological activity of 5-(1H-1,2,4-triazol-1-yl)-1H-indole derivatives can be finely tuned by strategic structural modifications on the indole ring, the triazole ring, and the linker connecting them.

Influence of Indole Ring Substitution Patterns (e.g., N-H free vs. substituted, position of triazole attachment)

The substitution pattern on the indole ring is a critical determinant of biological activity. A key consideration is the presence or absence of a substituent on the indole nitrogen (N-H). For certain biological activities, such as antibacterial effects, a free N-H group on the indole ring has been found to be essential. researchgate.net This is exemplified in a series of indole-1,2,4-triazole conjugates where the presence of the N-H was crucial for activity against K. pneumoniae, E. coli, and P. aeruginosa. researchgate.net

In the context of anticancer activity, the impact of N-substitution can be more nuanced. For instance, in a series of 3-(1H-1,2,4-triazol-5-yl)-1H-indoles evaluated for their cytotoxic effects, N-methylation of the indole ring was found to be beneficial for activity.

| Compound | R1 | R2 | IC50 (μM) vs. PaCa-2 |

|---|---|---|---|

| 6i | H | 3,4,5-trimethoxyphenyl | >50 |

| 7i | CH3 | 3,4,5-trimethoxyphenyl | 0.8 |

The position of the triazole attachment to the indole ring also significantly influences the biological activity. While this article focuses on this compound, it is worth noting that derivatives with the triazole linked at other positions, such as C2 or C3, have also been extensively studied and exhibit distinct SAR profiles. For example, a series of 5-(1H-indol-3-yl)-1,2,4-triazole derivatives showed that the indole moiety acts as a crucial pharmacophoric element.

Significance of 1,2,4-Triazole (B32235) Ring Substituents

In a study of indolyl-1,2,4-triazoles, the introduction of various aryl and heteroaryl groups at the 3-position of the triazole ring led to a range of cytotoxic activities. The presence of a 3,4,5-trimethoxyphenyl group was found to be particularly favorable for activity against pancreatic cancer cells (PaCa-2).

| Compound | R (Substituent on Triazole) | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. PaCa-2 |

|---|---|---|---|

| 7a | phenyl | >50 | >50 |

| 7c | 4-fluorophenyl | 12.3 | >50 |

| 7i | 3,4,5-trimethoxyphenyl | 2.1 | 0.8 |

| 7n | 4-piperidinyl | 1.6 | 3.2 |

Furthermore, in another series of indole-1,2,4-triazole-based S-alkylated N-aryl acetamides, substitutions on the anilide ring, which is attached to the triazole moiety, were shown to enhance anticancer potential against the Hep-G2 cell line. mdpi.com Specifically, a 3,4-dichloro substitution on the phenyl ring resulted in excellent cytotoxic efficacy. mdpi.com

Role of Linker Moieties and Conformational Constraints

The 1,2,4-triazole ring often serves as a rigid linker, which helps to maintain a specific orientation between the indole "head" and the "tail" substituents. The nature of the linkage between the indole and triazole rings, as well as any additional linkers, can impose conformational constraints that are critical for biological activity.

In some designs, the triazole ring itself is part of a larger linker system. For instance, in a series of indole/1,2,4-triazole hybrids designed as tubulin polymerization inhibitors, the 1,2,4-triazole moiety acts as a linker between the indole ring (ring A) and a substituted phenyl group (ring B). nih.gov The rigidity of the triazole linker is thought to mimic the constrained conformation of other known tubulin inhibitors. nih.gov

The length and flexibility of any linker between the core scaffold and peripheral substituents can also be crucial. For example, in a series of indole-triazole hybrids, the introduction of a methylene (B1212753) bridge between the triazole and a substituted thiazole (B1198619) ring was explored. The upfield shift of the S-CH2 linker protons in the NMR spectrum of some derivatives indicated specific conformational preferences that could be correlated with their biological activity. nih.gov Conformational analysis of bioactive molecules is a key tool to understand the spatial arrangement of pharmacophoric features and their interaction with biological targets.

Identification of Key Pharmacophoric Elements within the this compound Framework

Based on the SAR studies, several key pharmacophoric elements within the this compound framework have been identified as being crucial for biological activity, particularly anticancer effects.

A general pharmacophore model for these hybrids includes:

A hydrophobic aromatic region: This is typically fulfilled by the indole nucleus, which interacts with hydrophobic pockets in the target protein. nih.gov

A hydrogen bond acceptor/donor unit: The 1,2,4-triazole ring is a prime candidate for this role, forming critical hydrogen bonds with the receptor. nih.govnih.gov The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while an N-H on the triazole can act as a donor. nih.gov

In a specific example of indolyl 1,2,4-triazole derivatives designed as CDK4/6 inhibitors, the pharmacophore was defined by the indole moiety as the "head" for hydrophobic interactions, the triazole as a linker for hydrogen bonding, and a benzylideneamino moiety as the "tail" for further hydrophobic interactions. nih.gov The ability of these compounds to fit this pharmacophore model was correlated with their inhibitory activity. nih.gov

The table below summarizes the key pharmacophoric features and their corresponding structural elements in the this compound scaffold.

| Pharmacophoric Feature | Structural Element | Putative Interaction |

|---|---|---|

| Hydrophobic Head | Indole Ring | Binding to hydrophobic pockets of the receptor. nih.gov |

| Hydrogen Bond Donor/Acceptor Linker | 1,2,4-Triazole Ring | Formation of hydrogen bonds in the hinge region of the receptor. nih.govnih.gov |

| Hydrophobic/Substituted Tail | Substituent on the Triazole Ring | Interaction with the solvent-exposed region of the receptor, modulating selectivity and potency. nih.gov |

| Hydrogen Bond Donor | Indole N-H (if unsubstituted) | Potential for additional hydrogen bonding interactions. researchgate.net |

Mechanisms of Biological Action of 5 1h 1,2,4 Triazol 1 Yl 1h Indole in in Vitro Studies

Anti-Infective Properties

Derivatives of the 5-(1H-1,2,4-triazol-1-yl)-1H-indole scaffold have shown promise as anti-infective agents, with investigations revealing specific mechanisms against bacterial and fungal pathogens.

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial strategies. One such strategy involves the inhibition of bacterial efflux pumps, which are proteins that actively transport antibiotics out of the bacterial cell, thereby conferring resistance.

The NorA efflux pump is a well-characterized resistance mechanism in Staphylococcus aureus, a significant human pathogen. nih.govnih.gov This pump, a member of the major facilitator superfamily (MFS), expels a wide range of antimicrobial agents, including fluoroquinolones like ciprofloxacin. frontiersin.org Overexpression of the norA gene is a common finding in clinically resistant S. aureus strains. frontiersin.orgresearchgate.net

Indole (B1671886) derivatives have been identified as potent efflux pump inhibitors (EPIs). nih.gov The mechanism of action for these inhibitors can involve binding to the efflux pump proteins, which may be competitive or non-competitive, ultimately reducing the pump's ability to extrude its substrates (the antibiotics). nih.gov By inhibiting the pump, these compounds increase the intracellular concentration of the antibiotic, restoring its efficacy. frontiersin.org

In a screening of chemically synthesized indole derivatives, the compound SMJ-5 was identified as a potent inhibitor of the NorA efflux pump in a norA over-expressing strain of S. aureus. nih.gov The inhibitory action was demonstrated by an increased accumulation of ethidium (B1194527) bromide and the antibiotic norfloxacin (B1679917) within the bacterial cells. nih.gov This inhibition not only restores antibiotic susceptibility but can also help in eradicating S. aureus biofilms and prolonging the post-antibiotic effect when used in combination with antibiotics like ciprofloxacin. nih.gov

| Indole Derivative | Target Pump | Bacterial Strain | Observed Effect |

| SMJ-5 | NorA | Staphylococcus aureus (norA over-expressing) | Increased accumulation of ethidium bromide and norfloxacin. nih.gov |

The 1,2,4-triazole (B32235) moiety is a cornerstone of many clinically used antifungal drugs. Its presence in the this compound structure suggests a potential for antifungal action through established mechanisms.

A primary target for azole antifungal agents, including triazoles, is the fungal cell membrane. nih.govmdpi.com Specifically, these compounds disrupt the biosynthesis of ergosterol (B1671047), an essential sterol component that maintains the integrity, fluidity, and proper function of fungal cell membranes. nih.govmdpi.com

The key enzyme in this pathway targeted by azoles is lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme encoded by the ERG11 gene. mdpi.com The nitrogen atom (at position 4) in the triazole ring binds to the heme iron atom in the active site of this enzyme. This binding event inhibits the demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol. nih.gov The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors disrupt membrane structure and function, leading to the inhibition of fungal growth and, in some cases, cell death. mdpi.com While direct studies on this compound are pending, the mechanism is well-established for triazole-containing compounds and is a highly probable mode of action. nih.govnih.gov

Phospholipase A2 (PLA2) enzymes are a superfamily of enzymes that hydrolyze the sn-2 position of membrane phospholipids, releasing fatty acids and lysophospholipids. nih.govnih.gov These products can act as signaling molecules in various cellular processes, including inflammation. The GIVA PLA2 is a particularly attractive drug target for inflammatory diseases. nih.gov

Research has led to the development of potent inhibitors for this enzyme, among which are indole derivatives. nih.gov These inhibitors have demonstrated efficacy in animal models of inflammation. nih.gov The inhibition of PLA2 by these compounds prevents the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids, thereby exerting an anti-inflammatory effect. This mechanism represents a potential pathway for the biological activity of indole-containing compounds. nih.gov

Antifungal Activity Mechanisms.

Anticancer and Antiproliferative Activity Mechanisms

The development of hybrid molecules containing both indole and 1,2,4-triazole moieties has yielded a number of compounds with significant anticancer and antiproliferative properties. In vitro studies have identified several distinct mechanisms of action.

One prominent mechanism is the inhibition of tubulin polymerization . nih.govrsc.org Tubulin is the protein subunit of microtubules, which are critical for cell division, structure, and transport. nih.gov Several indole-triazole hybrids have been shown to bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules. rsc.orgresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). rsc.org For instance, certain indole-based 1,2,4-triazole derivatives showed potent antiproliferative effects against HeLa cells, with one compound effectively inhibiting tubulin polymerization with an IC₅₀ value of 8.3 μM. rsc.org

Another key strategy involves the inhibition of cyclin-dependent kinases (CDKs) . nih.gov CDKs are enzymes that regulate the cell cycle, and their dysregulation is a hallmark of many cancers. Inspired by the structure of FDA-approved CDK inhibitors, indolyl 1,2,4-triazole derivatives have been designed to target CDK4 and CDK6. nih.gov These compounds mimic the binding of established inhibitors within the ATP pocket of the enzymes, leading to the inhibition of their kinase activity and arresting the cell cycle. nih.gov

Furthermore, indole-triazole hybrids have been developed as inhibitors of receptor tyrosine kinases (RTKs) . RTKs like the epidermal growth factor receptor (EGFR) and c-Met are crucial signaling proteins that, when overactive, can drive cancer cell proliferation and survival. researchgate.net Novel indolyl-1,2,4-triazole-chalcone hybrids have demonstrated significant inhibitory activity against both EGFR and c-MET, with some compounds showing potency comparable to the established drug erlotinib. researchgate.net

Finally, some derivatives have been shown to act via suppression of the ERK signaling pathway . nih.gov The ERK pathway is a downstream component of many RTK signaling cascades and plays a central role in cell proliferation and survival. A series of frontiersin.orgnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivatives demonstrated antiproliferative activity against gastric cancer cells by suppressing this key pathway. nih.gov

| Compound Class | Mechanism of Action | Target(s) | Outcome |

| Indole-1,2,4-triazole hybrids | Tubulin Polymerization Inhibition | Colchicine binding site of tubulin | G2/M cell cycle arrest, Apoptosis nih.govrsc.orgresearchgate.net |

| Indolyl 1,2,4-triazole derivatives | Cyclin-Dependent Kinase Inhibition | CDK4, CDK6 | Cell cycle arrest nih.gov |

| Indolyl-1,2,4-triazole-chalcone hybrids | Receptor Tyrosine Kinase Inhibition | EGFR, c-MET | Inhibition of proliferation researchgate.net |

| frontiersin.orgnih.govnih.govTriazolo[1,5-a]pyrimidine indole derivatives | Signal Transduction Inhibition | ERK Signaling Pathway | Inhibition of proliferation nih.gov |

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR) Kinase)

While direct inhibitory activity of this compound on Epidermal Growth Factor Receptor (EGFR) is not extensively documented in the available research, the broader family of indole-1,2,4-triazole derivatives has been a focal point for the development of various kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. nih.gov

For instance, novel series of indolyl 1,2,4-triazole scaffolds have been designed and synthesized to target cyclin-dependent kinases CDK4 and CDK6, which are pivotal for cell cycle progression. nih.gov Certain derivatives demonstrated potent inhibitory activity against both CDK4 and CDK6, with IC₅₀ values reaching the nanomolar range. nih.gov Specifically, the designed compounds were intended to mimic the necessary chemical and geometric features to bind to the CDK4/6 enzyme. nih.gov

In other research, 1,2,4-triazolin-5-thione derivatives have been identified as inhibitors of Casein Kinase 1 (CK1) and Casein Kinase 2 (CK2), enzymes implicated in cancer and neurodegenerative disorders. nih.gov These findings underscore the potential of the indole-triazole core structure as a versatile template for designing inhibitors against a variety of protein kinases, even if specific data on EGFR is limited.

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several indole-1,2,4-triazole hybrids have been developed as potent inhibitors of tubulin polymerization, effectively arresting cell division and inducing apoptosis. nih.govrsc.orgrsc.org These compounds typically bind to the colchicine site on β-tubulin, preventing the formation of microtubules. rsc.orgrsc.org

In one study, a series of new indole/1,2,4-triazole hybrids were synthesized, inspired by the structure of the natural tubulin inhibitor Combretastatin A-4 (CA-4). nih.gov The designed compounds feature an indole ring (mimicking Ring A of CA-4), a substituted phenyl group (Ring B), and a 1,2,4-triazole moiety as the linker. nih.gov An oxime-based derivative from this series, compound 7i , emerged as the most effective at blocking tubulin polymerization, with a half-maximal inhibitory concentration (IC₅₀) significantly more potent than the standard drug CA-4. nih.gov

Another study reported thirty-six novel indole-based 1,2,4-triazole derivatives, with compound 9p showing excellent antiproliferative effects against HeLa cancer cells. rsc.orgrsc.org This compound was found to inhibit tubulin polymerization with an IC₅₀ value of 8.3 μM and arrested the cell cycle in the G2/M phase, ultimately leading to apoptosis. rsc.orgrsc.org

| Compound | Target/Assay | IC₅₀ (µM) | Cell Line | Source |

| 7i (oxime derivative) | Tubulin Polymerization | 3.03 ± 0.11 | - | nih.gov |

| Combretastatin A-4 (CA-4) | Tubulin Polymerization | 8.33 ± 0.29 | - | nih.gov |

| 9p (indole-triazole derivative) | Tubulin Polymerization | 8.3 | - | rsc.orgrsc.org |

| IV (thiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole) | Antiproliferative Activity | 0.21 | SGC-7901 | nih.gov |

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is critical for the final step of estrogen biosynthesis. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. The 1,2,4-triazole ring is a core structural feature of several successful aromatase inhibitors used in clinical practice, including Letrozole, Anastrozole, and Vorozole. nih.gov This has inspired the design of new 1,2,4-triazole derivatives as potential aromatase inhibitors. nih.gov Research efforts have focused on synthesizing derivatives that mimic the structures of these established drugs to achieve potent and selective inhibition of the aromatase enzyme. nih.gov

Suppression of Signaling Pathways (e.g., ERK Signaling Pathway)

The Extracellular signal-Regulated Kinase (ERK) signaling pathway is a central cascade that regulates cell proliferation, differentiation, and survival. Its hyperactivation is a common driver of cancer. Derivatives of the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine indole scaffold have been identified as potent suppressors of this pathway.

In a study focusing on gastric cancer cells, a lead compound from this series, H12 , was shown to significantly inhibit the ERK signaling pathway. This inhibition resulted in decreased phosphorylation levels of key pathway components, including ERK1/2, c-Raf, and MEK1/2. The suppression of this pathway by compound H12 led to cell cycle arrest at the G2/M phase and the induction of apoptosis in MGC-803 gastric cancer cells.

Other Enzyme Inhibitory Activities

Beyond kinases and aromatase, the indole-triazole scaffold has been explored for its ability to inhibit other classes of enzymes involved in various pathologies.

Human Neutrophil Elastase (HNE) is a serine protease that, when overactive, can contribute to inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and certain skin conditions. Researchers have synthesized bi-heterocyclic compounds combining indole and triazole moieties to act as elastase inhibitors. researchgate.netnih.gov

A study on indole-(phenyl)triazole propanamides identified these molecules as potent elastase inhibitors. researchgate.netnih.gov Kinetic analysis of the most active compound, 9d , revealed a competitive mode of inhibition, where the compound competes with the natural substrate for the enzyme's active site. researchgate.netnih.govresearchgate.net This derivative demonstrated a strong inhibitory constant (Ki). researchgate.netnih.govresearchgate.net

| Compound | Target/Assay | IC₅₀ (µM) | Ki (µM) | Source |

| 9d (indole-triazole propanamide) | Elastase Inhibition | 0.142 ± 0.014 | 0.51 | nih.govresearchgate.net |

| 9e (indole-triazole propanamide) | Elastase Inhibition | 38.338 ± 0.993 | - | nih.gov |

| Oleanolic Acid (Standard) | Elastase Inhibition | 13.453 ± 0.015 | - | nih.gov |

Urease is a nickel-containing enzyme produced by some bacteria and fungi. In humans, the urease produced by Helicobacter pylori is a key virulence factor that allows the bacterium to survive in the acidic environment of the stomach, leading to conditions like peptic ulcers. The 1,2,4-triazole scaffold has been identified as a promising framework for developing urease inhibitors.

Various studies have demonstrated the urease inhibitory potential of 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones and other related derivatives. The inhibitory activity is influenced by the nature and position of substituents on the aryl ring. For example, compounds with bromo-substitutions on the aryl ring have shown more potent inhibition than the standard inhibitor, thiourea.

Receptor-Mediated Biological Responses

Extensive literature searches did not yield specific in vitro studies detailing the receptor-mediated biological responses of the compound this compound. While research into related indole-triazole scaffolds has been conducted, direct experimental data on the binding affinity and functional activity of this specific molecule at serotonin (B10506) receptors or other receptor targets is not publicly available in the reviewed scientific literature.

Future Directions and Research Gaps in the Study of 5 1h 1,2,4 Triazol 1 Yl 1h Indole

Exploration of Novel Synthetic Routes and Scalability

The development of efficient and scalable synthetic methodologies is fundamental to facilitating broader research and potential commercialization. While established methods for creating indole-triazole hybrids exist, future work should focus on optimizing these processes for cost-effectiveness, environmental impact, and yield.

Current synthetic strategies often involve multi-step procedures. For instance, a common approach begins with the synthesis of an indole (B1671886) precursor, such as 2-(1H-indol-3-yl) acetic acid, which is then converted to an acetohydrazide. nih.gov This intermediate can then be reacted with an isothiocyanate, followed by cyclization in the presence of a base like potassium hydroxide (B78521) to form the triazole ring. nih.gov Another method involves the reaction of a thiol derivative with reagents like phenacyl bromide to yield target compounds. nih.gov

Future research should aim to:

Develop one-pot reactions: Combining multiple synthetic steps into a single procedure would significantly improve efficiency and reduce waste.

Utilize green chemistry principles: Exploring the use of less hazardous solvents, catalysts, and reagents, as well as microwave-assisted synthesis, can lead to more environmentally friendly protocols. nih.gov Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for related triazole syntheses. nih.gov

Ensure scalability: Laboratory-scale syntheses must be adaptable for large-scale production without significant loss of yield or purity, a crucial step for any potential therapeutic candidate.

| Synthetic Step | Conventional Method | Potential Improvement | Reference |

| Ring Closure | Refluxing for several hours (e.g., 4h with KOH) | Microwave-assisted synthesis (e.g., 2-3 min) | nih.govnih.gov |

| Intermediate Steps | Multi-step involving isolation of intermediates | One-pot synthesis protocols | N/A |

| Reagents | Use of traditional organic solvents | Exploration of greener solvents and catalysts | N/A |

Advanced Computational Modeling for Predictive Design and Mechanism Elucidation

Computational tools are invaluable for accelerating drug discovery by predicting the biological activity and mechanism of action of new molecules. For 5-(1H-1,2,4-triazol-1-yl)-1H-indole and its future derivatives, a robust computational approach is essential.

Molecular docking studies can predict how these compounds bind to specific biological targets. For example, docking has been used to investigate the binding of indole-triazole hybrids to the colchicine (B1669291) site of tubulin and the active site of enzymes like aromatase. mdpi.comnih.gov Molecular dynamics (MD) simulations can further elucidate the stability of these ligand-protein complexes over time. nih.govmdpi.com

Future computational efforts should focus on:

Reverse molecular docking: Screening the compound against a wide array of known protein targets to identify potential new biological activities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies: Developing models that correlate specific structural features with biological activity to guide the design of more potent derivatives.

ADMET prediction: In silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify and address potential liabilities early in the drug development process. mdpi.com

Investigation of Broader Biological Targets and Therapeutic Applications in In Vitro Models

While research on indole-triazole hybrids has often focused on anticancer applications, the structural motif holds potential for a wider range of therapeutic uses. The 1,2,4-triazole (B32235) ring, in particular, is a component of various approved drugs with diverse activities.

Studies have shown that indole-triazole derivatives possess significant antiproliferative activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and liver (HepG2) cancers. nih.govnih.gov The mechanisms often involve the inhibition of key targets like tubulin, aromatase, or protein kinases such as EGFR and PARP-1. mdpi.comnih.govnih.gov

Future in vitro research should expand to:

Antimicrobial screening: Given that 1,2,4-triazole derivatives have been investigated for their antibacterial and antifungal properties, assessing this compound against a panel of pathogenic microbes is a logical next step. nih.govresearchgate.net

Immunomodulatory effects: The enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses, has been identified as a target for some triazole derivatives, suggesting a potential role in immunotherapy. nih.gov

Enzyme inhibition assays: Screening against a broader range of enzymes implicated in various diseases, such as 5α-reductase or cyclin-dependent kinases (CDKs), could uncover new therapeutic avenues. nih.govrsc.org

| Derivative Class | Biological Target | Cell Line | Reported Activity (IC₅₀) | Reference |

| Indole/1,2,4-triazole oxime hybrid | Tubulin | MDA-MB-231 | 3.03 µM | mdpi.com |

| Indolyl-1,2,4-triazole hybrid | Aromatase | - | 0.026 µM | nih.gov |

| Indolyl-triazole derivative | PARP-1 / EGFR | MCF-7, HepG2 | 1.07 µM, 0.32 µM | nih.govacs.org |

| Indolyl 1,2,4-triazole derivative | CDK4 / CDK6 | MCF-7 | 2.91 µM | rsc.org |

Development of Highly Potent and Selective Derivatives for Specific Biological Pathways

The core structure of this compound serves as a versatile scaffold for chemical modification. Structure-activity relationship (SAR) studies are crucial for guiding the synthesis of derivatives with enhanced potency and selectivity for a single, desired biological target.

Research has demonstrated that modifications at various positions on both the indole and triazole rings can significantly impact biological activity. For example, adding an oxime group to certain indole-triazole hybrids enhanced their tubulin inhibitory effects. mdpi.com Similarly, the substitution pattern on phenyl rings attached to the triazole moiety has been shown to be critical for cytotoxicity in cancer cells. nih.gov

Future work in this area should involve:

Systematic SAR studies: Synthesizing a library of derivatives with varied substituents at different positions to map out the chemical features essential for activity against specific targets.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Target-oriented synthesis: Designing and synthesizing derivatives specifically to inhibit a biological target identified through computational modeling or initial screening, aiming to minimize off-target effects.

Synergistic Studies with Other Bioactive Compounds

Combination therapy, where multiple drugs are administered together, is a cornerstone of modern medicine, particularly in cancer treatment. Investigating the synergistic potential of this compound or its potent derivatives with existing therapeutic agents could lead to more effective treatment regimens.

The rationale for such studies is to target multiple cellular pathways simultaneously, which can enhance efficacy and potentially overcome drug resistance. For example, a compound that inhibits a specific enzyme could be combined with a traditional cytotoxic agent. The inhibition of P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance, by novel compounds has been shown to reverse resistance to drugs like paclitaxel (B517696). nih.gov

Future research should explore:

Combination with standard chemotherapeutics: Assessing whether indole-triazole derivatives can enhance the efficacy of drugs like cisplatin, doxorubicin, or paclitaxel in cancer cell lines. nih.govnih.gov

Targeting resistance mechanisms: Investigating if these compounds can re-sensitize drug-resistant cells to existing therapies, possibly by inhibiting efflux pumps or other resistance-conferring proteins. nih.gov

Dual-target inhibitors: Designing single molecules that are capable of inhibiting two distinct but complementary biological targets, building on the hybrid nature of the indole-triazole scaffold.

Q & A

Q. What synthetic strategies are commonly employed to introduce the 1,2,4-triazole moiety into indole derivatives like 5-(1H-1,2,4-triazol-1-yl)-1H-indole?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is a widely used method for regioselective triazole ring formation. For example, in analogous compounds, 3-(2-azidoethyl)-5-fluoro-1H-indole is reacted with terminal alkynes in PEG-400/DMF under CuI catalysis, yielding triazole-linked indoles with moderate to good yields (42–22%, depending on substituents) . Alternative methods include nucleophilic substitution at the indole C5 position using pre-synthesized triazole derivatives. Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical for improving yields.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Multimodal spectroscopic and crystallographic techniques are essential:

- 1H/13C/19F NMR : Assign chemical shifts to confirm substituent positions (e.g., indole C5-triazole linkage and fluorine substituents) .

- X-ray crystallography : Resolve bond lengths and angles to validate regiochemistry. Software like SHELXL and visualization tools (ORTEP-3 ) are standard for structural refinement.

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., FAB-HRMS for accurate mass confirmation) .

Q. What purification methods are effective for isolating this compound derivatives?

Flash column chromatography using gradient elution (e.g., 70:30 ethyl acetate/hexane) effectively removes unreacted starting materials and byproducts . For polar derivatives, reverse-phase HPLC or preparative TLC may be required. Purity should be confirmed via TLC (Rf consistency) and NMR (absence of extraneous peaks).

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives as kinase inhibitors?

Virtual screening using programs like FlexX can predict binding affinities to targets such as hEGFR. Key steps include:

- Receptor preparation : Use crystal structures (e.g., PDB: 1M17) with conserved hinge regions (e.g., Met793).

- Ligand optimization : Introduce hydrophobic groups (e.g., cyclopropyl or aryl at R2/R3 positions) to enhance interactions with hydrophobic pockets .

- Validation : Compare docking scores (e.g., ΔG values) with experimental IC50 data to refine predictive models .

Q. How should researchers address contradictory bioactivity data across studies for triazole-indole hybrids?

Discrepancies in IC50 values or selectivity profiles may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays).

- Structural nuances : Subtle differences in substituent electronic effects (e.g., electron-withdrawing groups at indole C3) can alter binding kinetics .

- Cellular context : Test compounds in multiple cell lines (e.g., EGFR-overexpressing vs. wild-type) to assess target specificity.

Q. What experimental approaches can elucidate the role of the triazole ring in the antioxidant properties of this compound derivatives?

- Radical scavenging assays : Compare DPPH/ABTS+ quenching efficiencies of triazole-indole compounds vs. controls (e.g., indole alone) .

- Computational studies : Calculate HOMO/LUMO energies (DFT) to predict electron-donating capacity of the triazole moiety.

- Structure-activity relationship (SAR) : Synthesize analogs with triazole replacements (e.g., tetrazole) to isolate its contribution .

Q. How can X-ray crystallography resolve ambiguities in the tautomeric forms of this compound?

Triazole rings exhibit tautomerism (1H vs. 2H forms), which affects binding modes. High-resolution X-ray data (e.g., SHELXL-refined structures ) can:

- Identify protonation states via electron density maps.

- Guide the design of derivatives with locked tautomers (e.g., methyl-substituted triazoles) to study biological impacts .

Q. What strategies improve the metabolic stability of this compound derivatives in preclinical studies?

- Bioisosteric replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl).

- Prodrug design : Mask polar functionalities (e.g., hydroxyl groups) as esters or carbamates.

- In vitro assays : Use liver microsomes or CYP450 isoforms to identify vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.